N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE
Overview
Description
N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenyl group, an imidazo[4,5-b]pyridine moiety, and a sulfanylacetamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the phenyl group and the sulfanylacetamide moiety. Key steps include:
Formation of the imidazo[4,5-b]pyridine core: This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Introduction of the sulfanylacetamide group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may act by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE: can be compared with other similar compounds such as:
- N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETONITRILE
- N-[4-(BUTAN-2-YL)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETIC ACID
These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of This compound
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-3-12(2)13-6-8-14(9-7-13)20-16(23)11-24-18-21-15-5-4-10-19-17(15)22-18/h4-10,12H,3,11H2,1-2H3,(H,20,23)(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKPEDNKFYNOQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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